Cas no 77036-51-2 (MAN-8-D1 D3 GLYCAN)

MAN-8-D1 D3 GLYCAN structure
MAN-8-D1 D3 GLYCAN structure
Product Name:MAN-8-D1 D3 GLYCAN
Numero CAS:77036-51-2
MF:C64H108N2O51
MW:1721.52514648438
CID:548751
Update Time:2023-03-29

MAN-8-D1 D3 GLYCAN Proprietà chimiche e fisiche

Nomi e identificatori

    • MAN-8 N-GLYCAN
    • MAN8B GLYCAN
    • Man-8D1D3
    • Oligomannose-8D1D3 (Man-8D1D3)
    • 2)-O-a-D-mannopyranosyl-(1&reg
    • 3)]-a-D-mannopyranosyl-(1&reg
    • 4)-2-(acetylamino)-2-deoxy-
    • 4)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1&reg
    • 6)]-O-b-D-mannopyranosyl-(1&reg
    • O-alpha-D-Mannopyranosyl-(1→3)-O-[O-alpha-D-mannopyranosyl-(1→2)-alpha-D-mannopyranosyl-(1→6)]-O-alpha-D-mannopyranosyl-(1→6)-O-[O-alpha-D-mannopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→2)-alpha-D-mannopyranosyl-(1→3)]-O-beta-D-mannopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-D-glucose
    • MAN-8-D1 D3 GLYCAN
    • Oligomannose-8 glycan (Man-8)
    • Man8(GlcNAc)2
    • Mannooctaose-di-(N-acetyl-D-glucosamine) D1,D3
    • Oligomannose-8 glycan
    • O-alpha-D-Mannopyranosyl-(1-3)-O-[O-alpha-D-mannopyranosyl-(1-2)-alpha-D-mannopyranosyl-(1-6)]-O-alpha-D-mannopyranosyl-(1-6)-O-[O-alpha-D-mannopyranosyl-(1-2)-O-alpha-D-mannopyranosyl-(1-2)-alpha-D-mannopyranosyl-(1-3)]-O-beta-D-mannopyranosyl-(1-4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-2-(acetylamino)-2-deoxy-D-glucose
    • HGSOQKCWGQFQOP-AHPARYEDSA-N
    • Inchi: 1S/C64H108N2O51/c1-14(76)65-16(3-67)28(79)49(17(78)4-68)111-56-27(66-15(2)77)37(88)50(24(11-75)108-56)112-61-48(99)52(114-63-55(43(94)34(85)22(9-73)106-63)117-64-54(42(93)33(84)23(10-74)107-64)116-60-46(97)40(91)31(82)20(7-71)104-60)36(87)26(110-61)12-100-57-47(98)51(113-58-44(95)38(89)29(80)18(5-69)102-58)35(86)25(109-57)13-101-62-53(41(92)32(83)21(8-72)105-62)115-59-45(96)39(90)30(81)19(6-70)103-59/h3,16-64,68-75,78-99H,4-13H2,1-2H3,(H,65,76)(H,66,77)/t16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49+,50+,51-,52-,53-,54-,55-,56-,57-,58+,59+,60+,61-,62-,63+,64+/m0/s1
    • Chiave InChI: HGSOQKCWGQFQOP-AHPARYEDSA-N
    • Sorrisi: O([C@H]1[C@@H]([C@@H](CO[C@H]2O[C@H](CO[C@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@@H]3O[C@]3([H])[C@H]([C@@H](O)[C@H](O)[C@@H](CO)O3)O)[C@@H](O)[C@H](O[C@]3([H])[C@H]([C@@H](O)[C@H](O)[C@@H](CO)O3)O)[C@@H]2O)O[C@@H](O[C@@]2([H])[C@@H]([C@@H](NC(=O)C)[C@H](O[C@]([H])([C@H](O)CO)[C@H](O)[C@H](C=O)NC(=O)C)O[C@@H]2CO)O)[C@H]1O)O)[C@@]1([H])O[C@H](CO)[C@@H](O)[C@H](O)[C@@H]1O[C@@]1([H])O[C@H](CO)[C@@H](O)[C@H](O)[C@@H]1O[C@]1([H])[C@H]([C@@H](O)[C@H](O)[C@@H](CO)O1)O

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 32
  • Conta accettatore di obbligazioni idrogeno: 53
  • Conta atomi pesanti: 117
  • Conta legami ruotabili: 36

Proprietà sperimentali

  • Densità: 1.82±0.1 g/cm3 (20 ºC 760 Torr),
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.